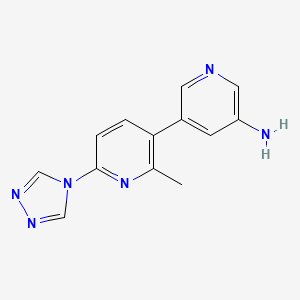

2'-methyl-6'-(4H-1,2,4-triazol-4-yl)-3,3'-bipyridin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to the compound often involves interactions between triazine or triazole precursors and corresponding amines or sulfanyl groups under solvent-free or autoclave conditions. For instance, a solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines has been studied, leading to the formation of functionalized bipyridines proven by NMR and X-Ray crystallography data (Shtaitz et al., 2023). Another approach involves the synthesis of functionalized bi- and terpyridines from functionalized 1,2,4-triazene 4-oxides via nucleophilic aromatic substitution and inverse-electron-demand Diels-Alder reactions (Kozhevnikov et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds often showcases significant features such as crystal packing, hydrogen bonding, and molecular conformation. For example, 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine and its complex with HgCl2 have been analyzed, revealing antiperiplanar conformations and two-dimensional networks formed via intermolecular hydrogen bonds (Li et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of compounds containing the triazole moiety can involve various substitution and cycloaddition reactions, leading to a wide range of derivatives with potential biological activities. The formation of complexes with metals, as seen in some triazolyl derivatives, can significantly alter the electronic and structural properties of the compounds, affecting their reactivity and potential applications (Murugavel et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be inferred from the molecular structure and functional groups present in the compound. Compounds with similar structures have been shown to crystallize in various systems, with molecular conformations stabilized by intra-molecular hydrogen bonds leading to distinct physical properties (Böck et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and ability to form complexes, are closely related to the electronic structure of the compound. DFT studies on similar compounds have provided insights into their electronic properties, charge distribution, and site of chemical reactivity, which are crucial for understanding their behavior in chemical reactions (Murugavel et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Complexes

Research has led to the synthesis and characterization of Rh(III) mixed ligand polypyridine type complexes, utilizing ligands closely related to the compound . These complexes display interesting π–π* absorption and emission properties, with potential implications for materials science and photophysical applications (Burke et al., 2004).

Catalytic Properties

Nickel(II)-Methyl complexes with water-soluble ligands have been prepared, showcasing potential as water-soluble catalyst precursors for ethylene polymerization. Such research points towards the compound's role in facilitating novel catalytic systems that operate in aqueous environments, a significant contribution to the field of green chemistry (Korthals et al., 2007).

Structural Insights

The structural characterization of polymorphs and derivatives of related compounds provides deep insights into the molecular arrangements and interactions that govern the properties of these materials. Such studies are foundational in the design and synthesis of new materials with tailored properties (Böck et al., 2020).

Electronic Structures and Magnetism

Investigations into the electronic structures of octahedral Ni(II) complexes with "click" derived triazole ligands reveal the impact of ligand design on metal-ligand bonding and magnetic properties. This research enhances our understanding of the electronic and magnetic characteristics of such complexes, which is crucial for their application in magnetic materials and molecular electronics (Schweinfurth et al., 2013).

Eigenschaften

IUPAC Name |

5-[2-methyl-6-(1,2,4-triazol-4-yl)pyridin-3-yl]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c1-9-12(10-4-11(14)6-15-5-10)2-3-13(18-9)19-7-16-17-8-19/h2-8H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVJSWKZEUEFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2C=NN=C2)C3=CC(=CN=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5518612.png)

![N-(3-chloro-4-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5518617.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B5518625.png)

![N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5518631.png)

![4-oxo-2-(4-phenyl-1-piperazinyl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B5518639.png)

![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)

carbamate](/img/structure/B5518675.png)

![4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)